![molecular formula C24H35N3O6 B1249554 Aeruginosin EI-461](/img/structure/B1249554.png)
Aeruginosin EI-461
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Overview
Description
Aeruginosin EI-461 is a natural product found in Microcystis with data available.
Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis of Aeruginosin EI-461 : The structure of naturally occurring this compound, derived from D-tyrosine, has been synthesized. A corrected structure is proposed, with synthesis involving a new alpha-amino acid prepared from L-tyrosine (Valls et al., 2003).
Biosynthesis and Evolution
- Biosynthesis and Evolution in Cyanobacteria : Aeruginosins are produced by cyanobacteria such as Microcystis and Planktothrix. The study of aeruginosin synthetase gene clusters offers insight into the molecular basis of biosynthetic and structural diversity in aeruginosin pathways, suggesting evolution through horizontal gene transfer and recombination events (Ishida et al., 2009).
Biological Activity
- Trypsin Inhibitors and Peptide Analysis : this compound, isolated from Microcystis aeruginosa, differs from other aeruginosins in the stereochemistry of the Choi-6-hydroxyl substituent. This compound acts as a trypsin inhibitor (Ploutno et al., 2002).
Serine Protease Inhibitors
- Aeruginosins as Serine Protease Inhibitors : Aeruginosins exhibit potent inhibitory activity against serine proteases. This activity is due to the presence of specific pharmacophoric subunits that interact with the enzyme. This review covers the sources, structures, and biological activities of the aeruginosin family (Ersmark et al., 2008).
properties
Molecular Formula |
C24H35N3O6 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
FEBDAAYWFMTVBF-KAUTUKSKSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
synonyms |
aeruginosin EI461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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